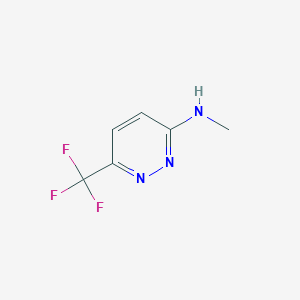

N-methyl-6-(trifluoromethyl)pyridazin-3-amine

Description

Properties

IUPAC Name |

N-methyl-6-(trifluoromethyl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c1-10-5-3-2-4(11-12-5)6(7,8)9/h2-3H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMSPWBHKMVNSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-methyl-6-(trifluoromethyl)pyridazin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activity. This article delves into various aspects of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridazine ring with a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. These properties are crucial for its interaction with biological targets, making it a promising candidate for drug development.

The mechanism by which this compound exerts its biological effects involves:

- Target Interaction : The trifluoromethyl group allows the compound to penetrate cell membranes effectively, facilitating interaction with intracellular enzymes and receptors.

- Enzyme Inhibition : Research indicates that this compound can inhibit specific protein kinases and enzymes involved in various disease pathways, potentially offering therapeutic benefits in treating conditions like cancer and infectious diseases.

Pharmacological Applications

- Anticancer Activity : Studies have shown that this compound exhibits significant anticancer activity. For instance, it has been evaluated for its efficacy against various cancer cell lines, demonstrating the ability to induce apoptosis in malignant cells.

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity. It shows potential against both gram-positive and gram-negative bacteria, with mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Inhibitory Effects on Protein Kinases : In vitro assays demonstrate that this compound can act as a selective inhibitor of certain protein kinases implicated in tumor growth and progression.

Case Studies

Several studies have focused on the biological activity of this compound:

- Study 1 : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit dihydroorotate dehydrogenase (DHODH), a target for malaria treatment, showcasing its potential in antiparasitic applications .

- Study 2 : Another investigation reported that structural modifications, including the trifluoromethyl substitution, significantly enhanced the compound's potency against Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

| Biological Activity | Mechanism | Target Pathways | Research Findings |

|---|---|---|---|

| Anticancer | Induces apoptosis | Tumor growth pathways | Effective against various cancer cell lines |

| Antimicrobial | Disrupts cell wall synthesis | Bacterial metabolism | Active against gram-positive and gram-negative bacteria |

| Protein Kinase Inhibition | Blocks kinase activity | Cell signaling pathways | Selective inhibition observed in vitro assays |

Scientific Research Applications

Chemical Synthesis and Coordination Chemistry

N-methyl-6-(trifluoromethyl)pyridazin-3-amine serves as an important building block in organic synthesis. Its trifluoromethyl group imparts notable electron-withdrawing characteristics, which can enhance the reactivity of the compound in various chemical reactions. It is utilized in:

- Synthesis of Complex Organic Molecules : The compound can be employed in multi-step synthesis processes to create more complex structures.

- Coordination Chemistry : It acts as a ligand, forming coordination complexes with transition metals, which are crucial for catalysis and material science applications.

Biological Applications

The biological activities of this compound have been explored extensively, particularly its potential as an antimicrobial and anticancer agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics to combat resistant strains .

Anticancer Activity

This compound has shown promising results in anticancer studies:

- Cell Line Studies : In vitro assays demonstrated that the compound reduces cell viability in cancer cell lines, including leukemia and breast cancer. The IC50 values indicate potent activity, with values ranging from 0.17 to 2.69 µM for different cell lines.

| Cell Line | IC50 (µM) | Observed Effect |

|---|---|---|

| HG-3 (CLL) | 0.17 - 2.69 | Pro-apoptotic effects observed |

| PGA-1 (CLL) | 0.35 - 1.97 | High efficacy with low toxicity |

The mechanism of action includes enzyme inhibition and receptor modulation, affecting cellular signaling pathways that lead to apoptosis in cancer cells .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated as a precursor for pharmaceuticals targeting specific enzymes and receptors:

- Enzyme Inhibition : The compound has demonstrated potential as an inhibitor of specific protein kinases involved in disease pathways.

- Therapeutic Development : Its structural features allow for favorable interactions with biological targets, enhancing its efficacy as a therapeutic agent.

Industrial Applications

Beyond its roles in research and medicine, this compound is utilized in the production of:

Comparison with Similar Compounds

Substituent Variation: Methyl vs. Dimethylamine

Compound 1 : N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine (C₇H₉F₃N₃)

- Structural Difference : The 3-position amine is dimethylated instead of methylated.

- However, it may improve solubility due to enhanced hydrophilicity .

Heterocyclic Core Variation: Pyridazine vs. Triazine

Compound 2 : N-Methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine (C₁₁H₉F₃N₄)

- Structural Difference : The pyridazine ring is replaced with a 1,2,4-triazine core, and a phenyl group is introduced at the 3-position.

- The phenyl group may improve π-π interactions with aromatic residues in enzymes, but the larger size could reduce bioavailability .

Positional and Functional Group Modifications in Pyridine Analogs

Compound 3 : 5-Methoxy-6-(trifluoromethyl)pyridin-3-amine (C₇H₇F₃N₂O)

- Structural Difference : Pyridine replaces pyridazine, with a methoxy (-OCH₃) group at the 5-position.

- Impact : Methoxy groups can act as hydrogen-bond acceptors, improving solubility. The pyridine core’s reduced basicity (compared to pyridazine) may alter protonation states under physiological conditions, affecting target engagement .

Compound 4 : 6-Methoxy-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridin-3-amine (C₁₅H₁₅F₃N₂O)

- Structural Difference : A bulky 4-(trifluoromethyl)phenylethyl group replaces the methylamine in the parent compound.

- Impact: Increased hydrophobicity from the aryl group may enhance membrane permeability but could also lead to off-target interactions.

Physicochemical and Structural Data Comparison

Preparation Methods

Stepwise Synthesis

This route allows for the introduction of the trifluoromethyl group early and subsequent functionalization to install the N-methyl amine moiety on the pyridazine ring.

N-Methylation of 6-(Trifluoromethyl)pyridazin-3-amine

N-methylation of the amino group on the pyridazine ring can be achieved by alkylation of the corresponding 6-(trifluoromethyl)pyridazin-3-amine precursor using alkyl halides under basic conditions.

A representative procedure adapted from related heterocyclic amine alkylation involves:

- Dissolving the amino pyridazine in dry DMF under inert atmosphere.

- Cooling the solution to 0 °C.

- Addition of sodium hydride (NaH) as a base to deprotonate the amine.

- Subsequent addition of methyl halide (e.g., methyl iodide or bromide) to alkylate the nitrogen.

- Stirring overnight to complete the reaction.

- Workup by quenching with ice water, extraction with ethyl acetate, drying, and purification by column chromatography.

This method typically yields the N-methylated product with high purity and moderate to good yields.

An alternative approach involves direct introduction of the trifluoromethyl group into pyridazine derivatives using trifluoromethyl copper reagents. This method allows substitution on halogenated pyridazines (e.g., bromo- or iodo-substituted) to install the trifluoromethyl group regioselectively.

Preparation of Methylamine Derivatives Relevant to N-Methylation

The methylamine moiety used in the N-methylation step can be prepared via reduction of nitromethane or related precursors. Efficient and cost-effective methods for preparing methylamine and its isotopologues involve:

- Reaction of nitromethane with bases and phase-transfer catalysts in inert solvents.

- Catalytic reduction using metals such as zinc, magnesium, or nickel.

- Subsequent formation of methylamine salts by reaction with acids like hydrochloric acid or sulfuric acid.

These methods provide high yields and purity of methylamine, which can then be used for N-methylation of amino pyridazine intermediates.

Summary Table of Key Preparation Methods

Research Findings and Analysis

- The multi-step synthesis from ethyl trifluoropyruvate is well-established and versatile for preparing various 3,6-disubstituted pyridazines, including N-methyl derivatives with trifluoromethyl substitution.

- N-alkylation using sodium hydride and methyl halides in polar aprotic solvents like DMF is a reliable method for introducing the N-methyl group on the pyridazine amine.

- Direct trifluoromethylation using trifluoromethyl copper reagents offers regioselective modification but may require careful control of reaction parameters.

- Efficient methylamine preparation methods enhance the overall synthetic accessibility of N-methylated pyridazine derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-methyl-6-(trifluoromethyl)pyridazin-3-amine, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. For example, starting from chloropyridazine derivatives, trifluoromethylation can be achieved using copper-mediated cross-coupling under controlled temperatures (60–80°C) and inert atmospheres (e.g., nitrogen). Methylation of the amine group is often performed via reductive amination with formaldehyde and sodium borohydride in methanol . Key parameters include reaction time (12–24 hours), catalyst choice (e.g., Pd/C for hydrogenation), and stoichiometric ratios (1:1.2 for amine:alkylating agent). Impurities such as unreacted hydrazine intermediates require purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural confirmation employs:

- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal parameters (e.g., space group, bond angles) .

- NMR spectroscopy : H NMR (DMSO-d6) shows characteristic peaks for the methyl group (δ ~2.9 ppm) and trifluoromethyl (δ ~120 ppm in F NMR) .

- Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 192.1 [M+H] .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for target-specific bioactivity?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., kinase targets). The trifluoromethyl group’s electronegativity enhances hydrophobic interactions, while the pyridazine ring’s planarity facilitates π-π stacking .

- QSAR modeling : Correlate substituent variations (e.g., halogenation at position 4) with IC values in enzyme assays. Parameters like topological polar surface area (TPSA, ~70 Ų) and logP (~2.1) influence membrane permeability .

Q. What strategies resolve contradictions in reported biological activities of derivatives (e.g., conflicting IC values in kinase inhibition assays)?

- Methodological Answer :

- Assay standardization : Control variables such as ATP concentration (1–10 mM) and incubation time (30–60 minutes) to minimize variability .

- Metabolic stability testing : Use liver microsomes (human/rat) to assess if conflicting results arise from differential metabolite formation. LC-MS/MS quantifies parent compound degradation .

- Crystallographic analysis : Compare ligand-protein co-crystal structures (e.g., using SHELXPRO) to identify binding mode discrepancies caused by trifluoromethyl orientation .

Q. How are structure-activity relationship (SAR) studies designed to enhance selectivity for adenosine receptor subtypes?

- Methodological Answer :

- Analog synthesis : Modify the pyridazine core with substituents (e.g., 4-fluoro, 5-chloro) and assess affinity via radioligand binding assays (K values for A vs. A receptors) .

- Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., pyridazine N-atoms) and hydrophobic regions (trifluoromethyl) using MOE or Schrödinger .

Key Notes for Experimental Design

- Synthetic Optimization : Screen Pd catalysts (e.g., Pd(OAc) vs. PdCl) to improve trifluoromethylation yields .

- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate via dose-response curves (3–4 replicates) .

- Data Reproducibility : Archive raw crystallographic data (CIF files) for peer validation using SHELX .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.